3-Oxoisoindoline-4-carbaldehyde CAS number 771-08-4
3-Oxoisoindoline-4-carbaldehyde CAS number 771-08-4
An In-Depth Technical Guide to 3-Oxoisoindoline-4-carbaldehyde (CAS 771-08-4): A Privileged Scaffold for Modern Drug Discovery
Introduction
3-Oxoisoindoline-4-carbaldehyde, identified by CAS Number 771-08-4, is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and materials science.[1] Its structure uniquely combines a bicyclic isoindolinone lactam core with a reactive aromatic aldehyde. This arrangement provides medicinal chemists with two orthogonal chemical handles for molecular elaboration, making it an invaluable scaffold for constructing complex, biologically active molecules. The isoindolinone core is a "privileged structure," frequently found in FDA-approved drugs and clinical candidates, while the aldehyde group serves as a versatile anchor for a wide array of chemical transformations. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical and Structural Properties
Understanding the fundamental properties of 3-Oxoisoindoline-4-carbaldehyde is essential for its effective use in synthesis and process development. The compound is typically a solid at room temperature with a high melting point, reflecting the planar and polar nature of the isoindolinone ring system which facilitates strong intermolecular interactions.
| Property | Value | Reference |
| CAS Number | 771-08-4 | [1][2][3] |
| Molecular Formula | C₉H₇NO₂ | [1][2][4] |
| Molecular Weight | 161.16 g/mol | [1][2][4] |
| IUPAC Name | 3-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde | [5] |
| Synonyms | 3-oxo-1,3-dihydro-isoindole-4-carbaldehyde | [3][4] |
| Melting Point | 211-215 °C | [4] |
| Boiling Point | 489.0 ± 45.0 °C (Predicted) | [4] |
| Density | 1.313 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 13.53 ± 0.20 (Predicted, for N-H proton) | [4] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [2][4] |
Synthesis Methodology: A Mechanistic Perspective
The synthesis of substituted isoindolinones often involves the cyclization of appropriately functionalized benzene derivatives. A common and logical strategy for preparing 3-Oxoisoindoline-4-carbaldehyde involves a multi-step sequence starting from a readily available nitro-substituted benzoic acid derivative. The causality behind this choice lies in the ability of the nitro group to be reduced to an amine, which can then act as an internal nucleophile for lactam formation.
A plausible and illustrative synthetic pathway is outlined below. This process is designed to be self-validating, with checkpoints for reaction monitoring and purification to ensure high purity of the final product.
Detailed Experimental Protocol (Illustrative)
This protocol describes the key reductive cyclization and functional group manipulation steps.
Objective: To synthesize 3-Oxoisoindoline-4-carbaldehyde from a suitable precursor like methyl 2-(aminomethyl)-3-nitrobenzoate.
Step 1: Reductive Cyclization to form the Lactam Ring
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Setup: In a hydrogenation vessel, dissolve the starting nitro-ester (e.g., methyl 2-(aminomethyl)-3-nitrobenzoate) in a suitable solvent like methanol or ethyl acetate.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%). The choice of a heterogeneous catalyst like Pd/C is crucial for its high activity and ease of removal via filtration.
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Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 50-60 psi. The reaction is typically stirred at room temperature.
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Mechanism & Causality: The Pd/C catalyst facilitates the reduction of the nitro group to an amine. The newly formed amine then acts as a nucleophile, attacking the proximal ester carbonyl in an intramolecular fashion to form the thermodynamically stable five-membered lactam ring, eliminating methanol. This one-pot reductive cyclization is highly efficient.[6]
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Monitoring & Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material. Upon completion, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude 4-nitro-3-oxoisoindoline.
Step 2: Reduction of the Aryl Nitro Group
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Reaction: Suspend the crude 4-nitro-3-oxoisoindoline in a mixture of ethanol and water. Add ammonium chloride followed by iron powder. Heat the mixture to reflux.
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Rationale: The Fe/NH₄Cl system is a classic, cost-effective method for the selective reduction of an aromatic nitro group to an amine in the presence of other reducible functionalities like the lactam carbonyl.
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Workup: After cooling, filter the reaction mixture and concentrate the solvent. The resulting 4-amino-3-oxoisoindoline can be purified by recrystallization.
Step 3: Conversion of Amine to Aldehyde (Sandmeyer-type sequence)
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Diazotization: Dissolve the 4-amino-3-oxoisoindoline in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.
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Formylation: In a separate flask, prepare the formylating reagent. This can be achieved through various methods, such as the Gattermann reaction. The diazonium salt solution is then added to this reagent to replace the diazo group with a formyl (-CHO) group.
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Purification: The final product, 3-Oxoisoindoline-4-carbaldehyde, is isolated via extraction and purified by column chromatography or recrystallization to yield a high-purity solid.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 3-Oxoisoindoline-4-carbaldehyde stems from the distinct reactivity of its aldehyde and lactam functional groups. This dual reactivity allows for selective and sequential modifications, enabling the construction of diverse chemical libraries.
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Reactions at the Aldehyde Group: The formyl group is an electrophilic center that readily participates in a host of classical transformations.
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Oxidation: Can be easily oxidized to the corresponding 4-carboxamide or 4-carboxylic acid derivative, providing access to another important class of intermediates.[7][8]
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Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) efficiently forms C-N bonds, allowing for the introduction of diverse amine-containing side chains.[9]
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Condensation Reactions: It serves as an excellent substrate for Wittig, Horner-Wadsworth-Emmons, and Henry reactions to form alkenes and nitroalcohols, respectively. It also undergoes condensation with active methylene compounds and hydrazines to form various heterocyclic systems.[10][11]
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Reduction: Selective reduction with agents like sodium borohydride (NaBH₄) yields the corresponding 4-(hydroxymethyl)isoindolinone.
-
-
Reactions at the Lactam Nitrogen: The N-H proton of the lactam is weakly acidic (predicted pKa ≈ 13.5) and can be removed by a suitable base (e.g., NaH, K₂CO₃).[4]
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N-Alkylation/N-Arylation: The resulting anion is a potent nucleophile that can be alkylated with alkyl halides or undergo more complex cross-coupling reactions like Buchwald-Hartwig amination to introduce aryl or heteroaryl substituents. This modification is critical for tuning the pharmacokinetic properties (e.g., solubility, metabolic stability) of drug candidates.
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Applications in Medicinal Chemistry & Drug Discovery
The 3-oxoisoindoline scaffold is a validated pharmacophore in modern drug discovery. Its rigid, planar structure serves as an excellent platform for orienting functional groups for optimal interaction with biological targets.
Case Study: PARP Inhibitors
A prominent example of the utility of this core structure is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology.[7] PARP is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations.
In a study by Gandhi et al., a series of potent PARP inhibitors were designed based on a 3-oxoisoindoline-4-carboxamide core.[7] The 3-Oxoisoindoline-4-carbaldehyde is the direct precursor to this carboxamide. The design rationale was based on conformational restriction, where the lactam carbonyl and the C4-substituent form a seven-membered intramolecular hydrogen bond. This pre-organizes the molecule into a planar conformation ideal for binding to the PARP active site.[7] X-ray crystallography confirmed this intramolecular hydrogen bond and highlighted an additional key interaction between a substituent on the lactam nitrogen and the protein backbone.[7] This work authoritatively demonstrates how the 3-oxoisoindoline core, functionalized at the C4 and N2 positions, serves as a powerful scaffold for designing potent and selective enzyme inhibitors.
Safety, Handling, and Storage
As a research chemical, 3-Oxoisoindoline-4-carbaldehyde requires careful handling in a laboratory setting.
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Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] The corresponding GHS pictogram is GHS07 (Exclamation mark).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[12] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[12][13]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[12] Take precautionary measures against static discharge.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (recommended 2-8°C).[2][12] Keep away from incompatible substances such as strong oxidizing agents.
Conclusion
3-Oxoisoindoline-4-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its robust physicochemical properties, well-defined reactivity, and proven relevance as a pharmacophore in high-value targets like PARP underscore its importance. The ability to selectively functionalize both the aldehyde and the lactam nitrogen provides a clear and efficient pathway to generate vast chemical diversity. For researchers in drug discovery, mastering the chemistry of this building block opens the door to developing next-generation therapeutics with precisely engineered properties for enhanced efficacy and safety.
References
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Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023-1026. [Link]
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ResearchGate. (n.d.). Synthesis of 3‐oxoisoindoline‐1‐carboxamides 16. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
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PubChem. (n.d.). 3-(1-Oxoisoindolin-4-yl)benzaldehyde. Retrieved from PubChem. [Link]
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Chemical Problems. (n.d.). PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY. Retrieved from Chemical Problems. [Link]
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MDPI. (2021). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. Retrieved from MDPI. [Link]
- Google Patents. (n.d.). WO2009071524A2 - Indolinone derivatives and process for their manufacture.
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University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from University of South Alabama website. [Link]
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Salters. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved from Salters website. [Link]
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Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from Wikipedia. [Link]
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Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from Wikipedia. [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from Asian Journal of Pharmaceutical and Clinical Research. [Link]
- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
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ResearchGate. (n.d.). Synthesis of indole-3-carbaldehyde 1 by CAN-SiO2. Retrieved from ResearchGate. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from Beilstein Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from Organic Chemistry Portal. [Link]
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